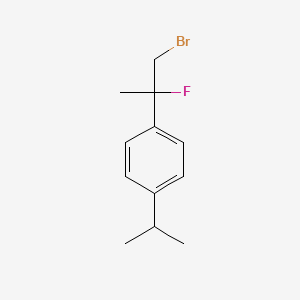

1-(1-Bromo-2-fluoropropan-2-yl)-4-isopropylbenzene

Description

BenchChem offers high-quality 1-(1-Bromo-2-fluoropropan-2-yl)-4-isopropylbenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1-Bromo-2-fluoropropan-2-yl)-4-isopropylbenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(1-bromo-2-fluoropropan-2-yl)-4-propan-2-ylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrF/c1-9(2)10-4-6-11(7-5-10)12(3,14)8-13/h4-7,9H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVUCGPXQORELJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C(C)(CBr)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(1-Bromo-2-fluoropropan-2-yl)-4-isopropylbenzene, also known by its IUPAC name, exhibits unique chemical properties that may influence its biological activity. This compound belongs to a class of organobromine and organofluorine compounds, which are often studied for their potential pharmacological applications. This article explores the biological activity of this compound, examining its interactions at the molecular level, potential therapeutic uses, and relevant case studies.

Molecular Formula : C10H12BrF

Molecular Weight : 227.11 g/mol

CAS Number : 930599-54-5

Physical State : Pale-yellow to yellow-brown liquid

Purity : 95%

The biological activity of 1-(1-Bromo-2-fluoropropan-2-yl)-4-isopropylbenzene can be attributed to its ability to interact with various biological targets. The presence of bromine and fluorine atoms in its structure may enhance lipophilicity and alter the compound's interaction with cellular membranes and proteins.

Potential Mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for certain cytochrome P450 enzymes, which are crucial for drug metabolism. For instance, it has been noted to inhibit CYP1A2 and CYP2D6 enzymes, potentially affecting the metabolism of co-administered drugs .

- Receptor Modulation : The structural characteristics suggest possible interactions with neurotransmitter receptors, which could influence central nervous system activity.

Biological Studies and Case Reports

Several studies have focused on the biological implications of similar compounds, providing insights that may extend to 1-(1-Bromo-2-fluoropropan-2-yl)-4-isopropylbenzene.

In vitro Studies

In vitro assays have demonstrated that compounds with similar structures exhibit cytotoxicity against various cancer cell lines. For example:

- Study on Cytotoxic Effects : A study reported that brominated aromatic compounds showed significant cytotoxicity in human cancer cell lines, indicating potential anti-cancer properties .

In vivo Studies

Research involving animal models has suggested that similar compounds might exhibit anti-inflammatory effects:

- Anti-inflammatory Activity : In a model of acute inflammation, a related compound reduced edema significantly when administered orally .

Data Table: Biological Activity Overview

| Biological Activity | Observed Effect | Reference |

|---|---|---|

| Cytotoxicity | Significant against cancer cell lines | |

| Enzyme Inhibition | CYP1A2 and CYP2D6 inhibition | |

| Anti-inflammatory | Reduced edema in animal models |

Discussion

The biological activity of 1-(1-Bromo-2-fluoropropan-2-yl)-4-isopropylbenzene is still under investigation. However, existing studies on structurally similar compounds provide a foundation for understanding its potential effects. The inhibition of cytochrome P450 enzymes suggests that this compound could interact with other pharmaceuticals, necessitating caution in therapeutic applications.

Scientific Research Applications

Medicinal Chemistry

Fluorinated Compounds in Drug Development

Fluorinated compounds often exhibit enhanced metabolic stability and bioactivity. The incorporation of fluorine into drug candidates can significantly alter their pharmacokinetic properties. For instance, studies have shown that fluorine substitution can stabilize drug molecules against hydrolysis, thus improving their efficacy. A notable example is the development of isoindoline-based tumor growth inhibitors, where fluorine substitution enhanced potency and stability compared to non-fluorinated analogs .

Case Study: Isoindoline-based Tumor Inhibitors

A recent study demonstrated that introducing fluorine into the isoindoline scaffold reduced the rate of acid hydrolysis, leading to a two-fold increase in potency compared to the parent compound. This highlights the importance of fluorinated derivatives in enhancing drug performance .

Agrochemical Applications

Herbicidal Properties

Research has indicated that compounds similar to 1-(1-Bromo-2-fluoropropan-2-yl)-4-isopropylbenzene may be utilized as herbicides. The structural features of such compounds can be tailored to interact with specific biological pathways in plants, inhibiting growth or causing selective damage to undesirable species while preserving crops .

Case Study: Isoxazoline Herbicides

A patent describes the synthesis and application of isoxazoline compounds as herbicides, which share structural similarities with 1-(1-Bromo-2-fluoropropan-2-yl)-4-isopropylbenzene. These compounds have shown effectiveness in controlling weed populations while minimizing impact on crop yields .

Material Science

Polymer Synthesis

The unique properties of 1-(1-Bromo-2-fluoropropan-2-yl)-4-isopropylbenzene make it a candidate for use in polymer synthesis. Its bromine and fluorine substituents can facilitate cross-linking reactions or serve as reactive sites for further functionalization.

Case Study: Fluorinated Polymers

Fluorinated polymers are known for their chemical resistance and thermal stability. Incorporating 1-(1-Bromo-2-fluoropropan-2-yl)-4-isopropylbenzene into polymer matrices could enhance these properties, making them suitable for applications in harsh environments such as chemical processing or aerospace industries .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.